molecular formula C8H11BrN2O2 B1526182 2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid CAS No. 1179883-30-7

2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid

Cat. No.: B1526182
CAS No.: 1179883-30-7
M. Wt: 247.09 g/mol
InChI Key: SBWOHMWHMRERJH-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid is a chemical compound characterized by its bromo-substituted pyrazole ring and a 3-methylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid typically involves the bromination of 1H-pyrazole followed by the introduction of the 3-methylbutanoic acid group. The reaction conditions may include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process involving the initial formation of the pyrazole ring, followed by selective bromination and subsequent esterification or amidation to introduce the 3-methylbutanoic acid group. The process may involve the use of large-scale reactors and purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

  • Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Alcohols and amines.

  • Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological assays.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

  • Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromo-substituted pyrazole ring can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

2-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid can be compared with other similar compounds, such as:

  • 2-(4-bromo-1H-pyrazol-1-yl)pyrazine: This compound has a similar pyrazole ring but differs in the presence of a pyrazine group.

  • 2-(4-bromo-1H-pyrazol-1-yl)ethanol: This compound has a shorter alkyl chain and a hydroxyl group instead of a carboxylic acid group.

Uniqueness: The uniqueness of this compound lies in its combination of the bromo-substituted pyrazole ring and the 3-methylbutanoic acid moiety, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-5(2)7(8(12)13)11-4-6(9)3-10-11/h3-5,7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWOHMWHMRERJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179883-30-7
Record name 2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid
Reactant of Route 2
2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoate
2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid
Reactant of Route 4
2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid
Reactant of Route 5
2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid
Reactant of Route 6
2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid

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